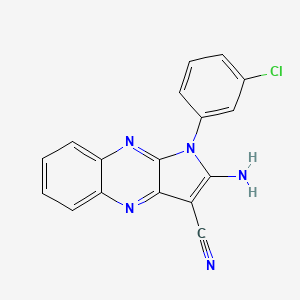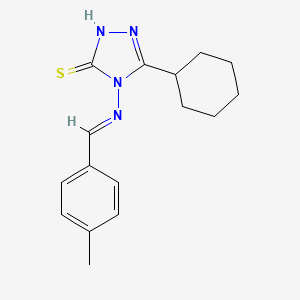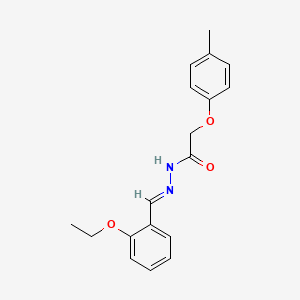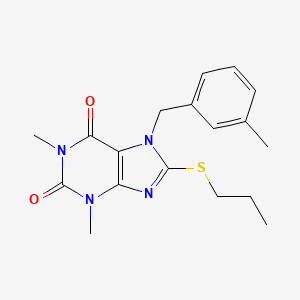![molecular formula C33H31N5O2S B11974150 (5Z)-2-(4-tert-butylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974150.png)
(5Z)-2-(4-tert-butylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (5Z)-2-(4-tert-butylphényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est une molécule organique complexe avec des applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un noyau thiazolo[3,2-b][1,2,4]triazole, connu pour son activité biologique et ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5Z)-2-(4-tert-butylphényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Les étapes clés comprennent la formation du noyau thiazolo[3,2-b][1,2,4]triazole, suivie de l'introduction des groupes pyrazole et phényle. Les conditions de réaction impliquent souvent l'utilisation de bases fortes, de températures élevées et d'atmosphères inertes pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour minimiser les coûts et maximiser le rendement. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'automatisation pour garantir une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-2-(4-tert-butylphényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants forts pour former des oxydes correspondants.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile ou électrophile, selon les groupes fonctionnels présents.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent:
Agents oxydants: Permanganate de potassium, trioxyde de chrome.
Agents réducteurs: Borohydrure de sodium, hydrure de lithium aluminium.
Réactifs de substitution: Halogènes, agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(5Z)-2-(4-tert-butylphényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie: Investigué pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine: Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie: Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de (5Z)-2-(4-tert-butylphényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
(5Z)-2-(4-tert-butylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (5Z)-2-(4-tert-butylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5Z)-2-(4-tert-butylphényl)-5-{[1-phényl-3-(4-méthoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(4-tert-butylphényl)-5-{[1-phényl-3-(4-éthoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Unicité
L'unicité de (5Z)-2-(4-tert-butylphényl)-5-{[1-phényl-3-(4-propoxyphényl)-1H-pyrazol-4-yl]méthylène}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one réside dans ses caractéristiques structurales spécifiques, qui lui confèrent des propriétés biologiques et chimiques distinctes. Ces caractéristiques en font un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C33H31N5O2S |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
(5Z)-2-(4-tert-butylphenyl)-5-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C33H31N5O2S/c1-5-19-40-27-17-13-22(14-18-27)29-24(21-37(35-29)26-9-7-6-8-10-26)20-28-31(39)38-32(41-28)34-30(36-38)23-11-15-25(16-12-23)33(2,3)4/h6-18,20-21H,5,19H2,1-4H3/b28-20- |
Clé InChI |
UDORWQGHZJLEGK-RRAHZORUSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)C(C)(C)C)S3)C6=CC=CC=C6 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)C(C)(C)C)S3)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)




![Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974124.png)


![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974147.png)
